

3-Ethoxy-2-fluoropyridine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethoxy-2-fluoropyridine**

Cat. No.: **B2565996**

[Get Quote](#)

An In-Depth Technical Guide to **3-Ethoxy-2-fluoropyridine** for Advanced Research

Abstract

This technical guide provides a comprehensive overview of **3-Ethoxy-2-fluoropyridine**, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer practical insights for researchers, scientists, and drug development professionals. We will delve into its core properties, plausible synthetic routes, spectroscopic characterization, reactivity profile, and applications, with a strong emphasis on the causality behind experimental choices and protocols. The strategic placement of the fluoro and ethoxy groups on the pyridine scaffold imparts unique electronic properties, making it a valuable intermediate for creating complex molecular architectures and novel therapeutic agents.

Chemical Identity and Core Properties

3-Ethoxy-2-fluoropyridine is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its functionalization is a key strategy in drug discovery.^{[1][2]} The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy group can modulate solubility and provide additional interaction points within biological targets.^[3]

Table 1: Physicochemical Properties of **3-Ethoxy-2-fluoropyridine**

Property	Value	Source(s)
CAS Number	847225-55-2	[4] [5]
Molecular Formula	C ₇ H ₈ FNO	[6]
Molecular Weight	141.14 g/mol	[6]
Boiling Point	208.8 ± 20.0 °C (Predicted)	[4]
Density	1.108 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	0.22 ± 0.10 (Predicted)	[4]
Storage Temperature	0–8 °C (Refrigerated)	[4]
InChI Key	GKXSHFVQEJMYGL-UHFFFAOYSA-N	[6]
SMILES	CCOC1=C(N=CC=C1)F	[6]

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Synthesis and Purification: A Validated Approach

The synthesis of substituted fluoropyridines often leverages nucleophilic aromatic substitution (SNAr) reactions, where a potent nucleophile displaces a leaving group on the pyridine ring. For **3-Ethoxy-2-fluoropyridine**, a highly efficient and plausible route involves the reaction of 2,3-difluoropyridine with sodium ethoxide.

The rationale for this approach is based on the high electrophilicity of the C2 position in the pyridine ring, which is further activated by the adjacent electron-withdrawing fluorine atom at C3 and the ring nitrogen. Fluoride is an excellent leaving group in polar aprotic solvents, facilitating the substitution.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

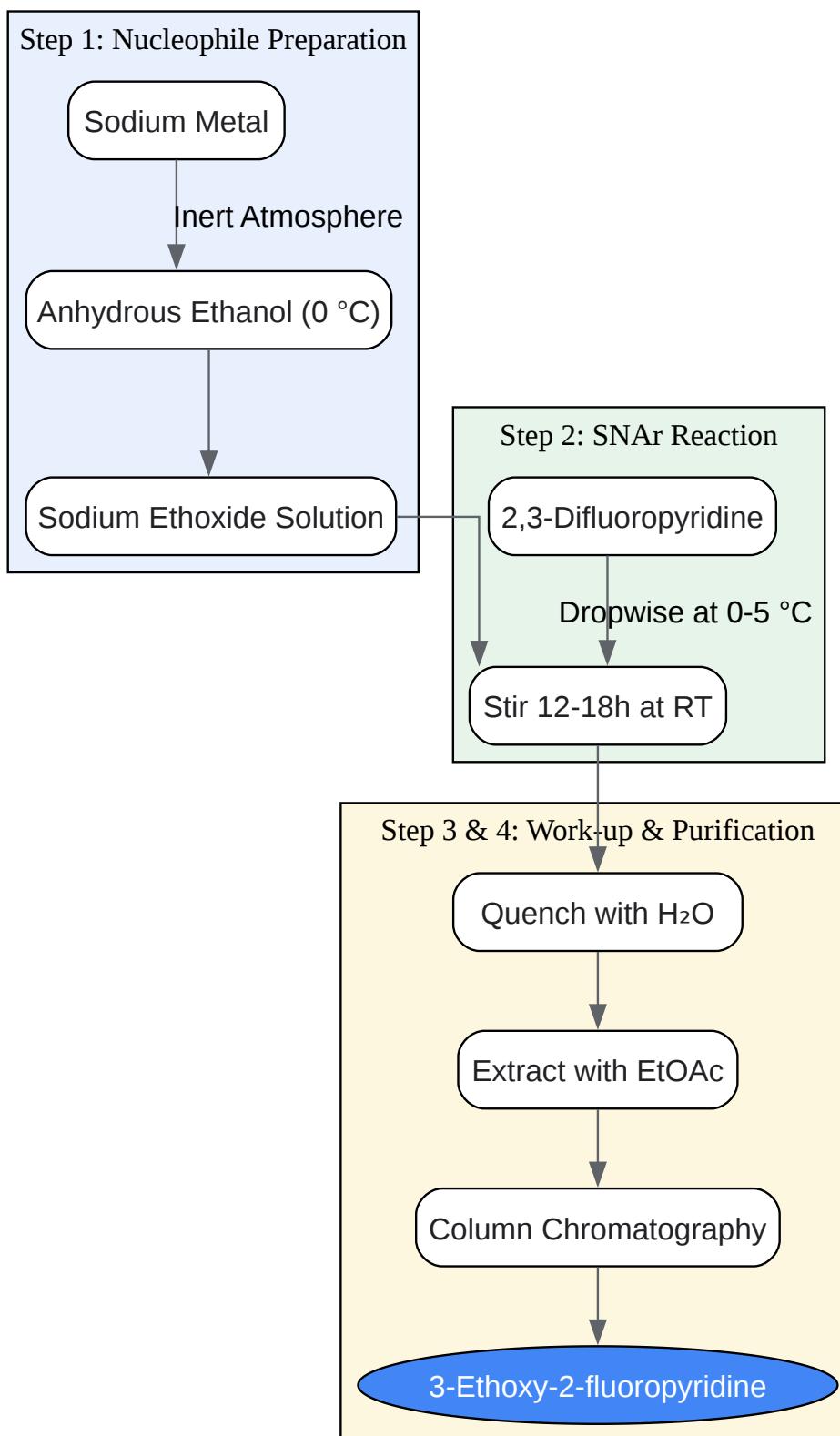
This protocol describes a self-validating system for the synthesis of **3-Ethoxy-2-fluoropyridine**.

Step 1: Preparation of Sodium Ethoxide Solution

- Action: Under an inert argon or nitrogen atmosphere, add sodium metal (1.0 eq) in small portions to anhydrous ethanol (a suitable volume to act as both reagent and solvent) at 0 °C.
- Causality: This in-situ preparation generates a fresh, anhydrous solution of sodium ethoxide, a strong nucleophile. Conducting the reaction at 0 °C controls the initial exothermic reaction between sodium and ethanol. An inert atmosphere is critical to prevent the reaction of sodium with atmospheric moisture and oxygen.

Step 2: Nucleophilic Substitution

- Action: To the freshly prepared sodium ethoxide solution, add 2,3-difluoropyridine (1.0 eq) dropwise while maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
- Causality: The ethoxide anion preferentially attacks the C2 position. The reaction progress should be monitored to ensure completion. Thin-Layer Chromatography (TLC) is a suitable method for monitoring, comparing the reaction mixture to the starting material.


Step 3: Work-up and Extraction

- Action: Quench the reaction by slowly adding water. Reduce the volume of ethanol using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
- Causality: Quenching with water neutralizes any unreacted sodium ethoxide. The product, being organic, will partition into the organic layer, separating it from inorganic salts.

Step 4: Purification

- Action: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.

- Causality: The brine wash removes residual water. Anhydrous Na₂SO₄ is a neutral drying agent suitable for this compound. Column chromatography separates the target compound from any starting material, by-products (such as the 2-ethoxy-3-fluoropyridine isomer), and impurities.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Ethoxy-2-fluoropyridine**.

Spectroscopic Characterization Profile

Structural elucidation relies on a combination of spectroscopic techniques. Below are the predicted data and their expert interpretation for **3-Ethoxy-2-fluoropyridine**.

Table 2: Predicted Spectroscopic Data

Technique	Expected Signals and Interpretation
¹ H NMR	δ 7.8-8.0 (m, 1H): Pyridine H6 (adjacent to N). δ 7.0-7.2 (m, 1H): Pyridine H4. δ 6.8-7.0 (m, 1H): Pyridine H5. δ 4.2-4.4 (q, 2H): -OCH ₂ - protons, quartet due to coupling with -CH ₃ . δ 1.3-1.5 (t, 3H): -CH ₃ protons, triplet due to coupling with -OCH ₂ -.
¹³ C NMR	δ ~158 (d, $J \approx 240$ Hz): C2, large coupling constant due to direct attachment to F. δ ~145 (d): C6. δ ~140 (d, $J \approx 15$ Hz): C3, smaller coupling to F. δ ~120 (d): C4. δ ~115 (d): C5. δ ~65: -OCH ₂ - carbon. δ ~15: -CH ₃ carbon.
¹⁹ F NMR	A single resonance is expected, with its chemical shift dependent on the solvent and reference standard.
IR (Infrared)	~3050-3100 cm ⁻¹ : Aromatic C-H stretch.~2850-2980 cm ⁻¹ : Aliphatic C-H stretch (ethyl group).~1600 cm ⁻¹ : C=C and C=N stretching of the pyridine ring.~1250 cm ⁻¹ : C-O-C asymmetric stretch (ether).~1050-1150 cm ⁻¹ : C-F stretch.
MS (Mass Spec)	m/z 141: [M] ⁺ (Molecular ion peak).m/z 113: [M - C ₂ H ₄] ⁺ (Loss of ethylene via McLafferty rearrangement).m/z 96: [M - OEt] ⁺ (Loss of ethoxy radical).

Interpretation of NMR spectra is based on established principles of chemical shifts and coupling constants for substituted pyridines and fluorinated aromatic compounds.[\[7\]](#)[\[8\]](#)

Reactivity and Mechanistic Insights

The reactivity of the **3-ethoxy-2-fluoropyridine** ring is governed by the interplay of its substituents and the inherent properties of the pyridine nucleus.

- Electrophilicity: The nitrogen atom and the fluorine atom are strongly electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic attack, particularly at positions 4 and 6.
- Nucleophilicity: The ethoxy group at C3 is an electron-donating group through resonance, which can partially offset the withdrawing effects and influence the regioselectivity of electrophilic aromatic substitution (though such reactions are generally difficult on pyridine rings).
- Further Substitution: The fluorine at the C2 position can be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of other functional groups. This reactivity is a cornerstone of its utility as a chemical building block.[\[9\]](#)

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Applications in Drug Discovery and Development

3-Ethoxy-2-fluoropyridine is a valuable scaffold for constructing molecules with therapeutic potential. Its utility stems from its ability to participate in a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion to a boronic acid/ester or by direct C-H activation, enabling the synthesis of diverse compound libraries.

- Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. The ethoxy group can form key hydrogen bonds in an ATP-binding pocket, while the fluorine can enhance binding affinity or block metabolic degradation.[\[10\]](#)
- CNS Agents: The polarity and hydrogen bonding capacity of the scaffold make it suitable for designing ligands that interact with receptors and enzymes in the central nervous system.

- Agrochemicals: Similar to pharmaceuticals, fluorinated heterocycles are crucial in modern agrochemicals, contributing to compounds with enhanced efficacy and better environmental profiles.[3]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **3-Ethoxy-2-fluoropyridine** is not widely available, data from analogous compounds like 2-fluoropyridine suggest that appropriate precautions are necessary.[11]

- Hazard Profile (Inferred):
 - May be harmful if swallowed, inhaled, or in contact with skin.[12]
 - Causes skin and serious eye irritation.[12][13]
 - May cause respiratory irritation.[11]
 - Combustible liquid.
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
 - Handle in a well-ventilated fume hood to avoid inhalation of vapors.
- Handling:
 - Avoid contact with skin, eyes, and clothing.[14]
 - Keep away from heat, sparks, and open flames.[11]
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

- Recommended storage is at refrigerator temperatures (0–8 °C) to ensure long-term stability.[4]

Conclusion

3-Ethoxy-2-fluoropyridine represents a strategically functionalized building block with significant potential for advanced chemical synthesis. Its unique combination of a reactive fluoro group and a modulating ethoxy substituent on the biologically relevant pyridine core makes it an asset for researchers in drug discovery and materials science. Understanding its properties, synthesis, and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in creating next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Ethoxy-2-fluoropyridine CAS#: 847225-55-2 [m.chemicalbook.com]
- 5. 3-Ethoxy-2-fluoropyridine | 847225-55-2 [chemicalbook.com]
- 6. PubChemLite - 3-ethoxy-2-fluoropyridine (C7H8FNO) [pubchemlite.lcsb.uni.lu]
- 7. m.youtube.com [m.youtube.com]
- 8. ekwan.github.io [ekwan.github.io]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]

- 13. images.thdstatic.com [images.thdstatic.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [3-Ethoxy-2-fluoropyridine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2565996#3-ethoxy-2-fluoropyridine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com